
3-(3-Pyrrolidinylmethyl)benzamide hydrochloride
概要
説明
3-(3-Pyrrolidinylmethyl)benzamide hydrochloride: is a chemical compound that features a benzamide core linked to a pyrrolidine moiety via a methylene bridge
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Pyrrolidinylmethyl)benzamide hydrochloride typically involves the following steps:
Formation of the Benzamide Core: This can be achieved by reacting benzoyl chloride with an appropriate amine under basic conditions.
Introduction of the Pyrrolidine Moiety: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction where a suitable pyrrolidine derivative reacts with the benzamide intermediate.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification protocols.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can be employed to modify the benzamide core, potentially converting it to a benzylamine derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products:
Oxidation Products: N-oxide derivatives of the pyrrolidine ring.
Reduction Products: Benzylamine derivatives.
Substitution Products: Various substituted benzamide derivatives depending on the reagents used.
科学的研究の応用
Chemistry:
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Catalysis: It may be used as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Receptor Binding Studies: The compound can be used to study receptor-ligand interactions.
Medicine:
Drug Development:
Industry:
Material Science: The compound can be used in the development of new materials with specific properties.
Pharmaceutical Manufacturing: It can be a key intermediate in the production of pharmaceutical compounds.
作用機序
The mechanism of action of 3-(3-Pyrrolidinylmethyl)benzamide hydrochloride involves its interaction with specific molecular targets. The pyrrolidine moiety can interact with neurotransmitter receptors, while the benzamide core can bind to various enzymes. This dual interaction can modulate biochemical pathways, leading to therapeutic effects.
類似化合物との比較
3-(3-Pyrrolidinylmethyl)benzamide: The free base form of the compound.
N-Benzylpyrrolidine: A structurally similar compound with a benzyl group instead of a benzamide.
Benzamide Derivatives: Compounds with different substituents on the benzamide core.
Uniqueness: 3-(3-Pyrrolidinylmethyl)benzamide hydrochloride is unique due to its specific combination of a benzamide core and a pyrrolidine moiety. This structure allows for versatile interactions with biological targets, making it a valuable compound in various research and industrial applications.
特性
IUPAC Name |
3-(pyrrolidin-3-ylmethyl)benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c13-12(15)11-3-1-2-9(7-11)6-10-4-5-14-8-10;/h1-3,7,10,14H,4-6,8H2,(H2,13,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWOGFNWYNFRTJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CC2=CC(=CC=C2)C(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


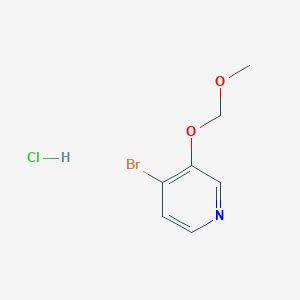
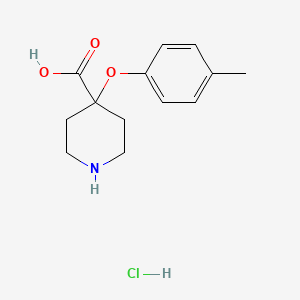
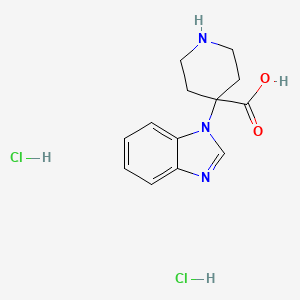
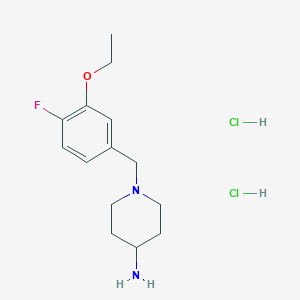
![2-[2-(2-Piperidinyl)ethoxy]-5-(trifluoromethyl)pyridine dihydrochloride](/img/structure/B1486042.png)
![Ethyl 5-[3-(2-aminoethyl)phenyl]-2-thiophenecarboxylate hydrochloride](/img/structure/B1486043.png)
![Methyl 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-7-yl ether hydrochloride](/img/structure/B1486047.png)
![4-[(2,6-Dimethyl-3-pyridinyl)oxy]-4-piperidinecarboxylic acid dihydrochloride](/img/structure/B1486049.png)
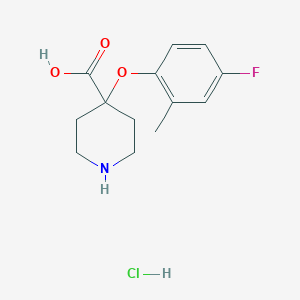
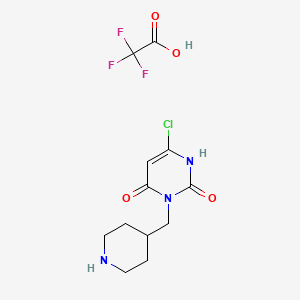
![2-[4-(1-Piperidinylmethyl)phenyl]-1,3-thiazole-5-carboxylic acid hydrochloride](/img/structure/B1486052.png)
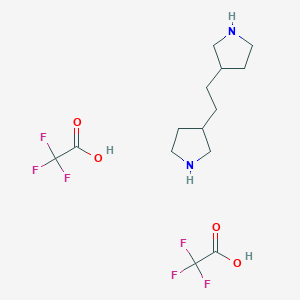

![5-Methyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride](/img/structure/B1486059.png)
